molecular formula C9H10F3N B6255335 5-ethyl-2-(trifluoromethyl)aniline CAS No. 1369821-06-6

5-ethyl-2-(trifluoromethyl)aniline

Cat. No.: B6255335
CAS No.: 1369821-06-6
M. Wt: 189.18 g/mol
InChI Key: QANDOQQSSVEGJY-UHFFFAOYSA-N
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Description

5-ethyl-2-(trifluoromethyl)aniline is an aromatic amine with a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation followed by reduction and nitration . Another approach involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for 5-ethyl-2-(trifluoromethyl)aniline often involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-ethyl-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-ethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)aniline: Similar structure but lacks the ethyl group.

    4-(trifluoromethyl)aniline: Trifluoromethyl group positioned differently on the benzene ring.

    5-methyl-2-(trifluoromethyl)aniline: Methyl group instead of ethyl group.

Uniqueness

5-ethyl-2-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1369821-06-6

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

5-ethyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2,13H2,1H3

InChI Key

QANDOQQSSVEGJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(F)(F)F)N

Purity

95

Origin of Product

United States

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